N-9H-fluoren-9-yl-4-methoxybenzamide

Description

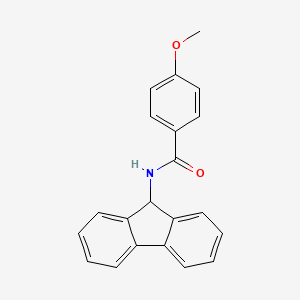

N-9H-Fluoren-9-yl-4-methoxybenzamide is a fluorene-derived aromatic amide compound characterized by a 9H-fluorenyl group linked to a 4-methoxybenzamide moiety. The fluorene scaffold provides planar rigidity and π-conjugation, while the 4-methoxybenzamide substituent introduces electron-donating methoxy groups, influencing electronic properties and intermolecular interactions. Such compounds are often explored in materials science for their photophysical properties and in medicinal chemistry as intermediates or ligands due to their ability to engage in π-π stacking and hydrogen bonding .

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO2/c1-24-15-12-10-14(11-13-15)21(23)22-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13,20H,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYDFUBEXWGKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide (AH-7614)

- Structure : Replaces fluorene with a xanthene core and substitutes benzamide with a sulfonamide group.

- Molecular Weight: 351.42 g/mol (vs. ~321.37 g/mol for N-9H-fluoren-9-yl-4-methoxybenzamide, estimated from C₂₁H₁₇NO₂).

- Key Differences: Sulfonamide group in AH-7614 enhances hydrogen-bond acceptor capacity compared to the benzamide group.

Ro 3280

- Structure : Features a pyrimido-diazepine core and a methoxybenzamide group.

- Molecular Weight : 543.61 g/mol.

- Key Differences :

N-(4,5-Diazafluoren-9-ylidene)-4-methylaniline

- Structure : Fluorenylidene core with a diaza substitution and aniline substituent.

- Key Differences :

Physical and Spectral Properties

*Estimated based on analogous fluorenyl compounds .

- Spectral Insights :

- The carbonyl stretch (C=O) at ~1657 cm⁻¹ in IR is consistent across benzamide-containing fluorene derivatives, indicating similar electronic environments .

- ¹H NMR chemical shifts for aromatic protons in fluorene derivatives typically range from δ 6.5–8.5 ppm, with methoxy groups appearing as singlets near δ 3.8–4.0 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.